

Application Notes and Protocols for HPLC Analysis of Disperse Blue 102 Purity

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Compound of Interest				
Compound Name:	Disperse blue 102			
Cat. No.:	B083065	Get Quote		

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Introduction

Disperse Blue 102 is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.[1] Ensuring the purity of this dye is critical for consistent color quality and to minimize potential health risks associated with impurities. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of **Disperse Blue 102** and quantifying any related substances. This document provides a detailed protocol for the HPLC analysis of **Disperse Blue 102** purity.

The manufacturing process of **Disperse Blue 102** involves the diazotization of 5-Nitrothiazol-2-amine and its subsequent coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[1] Consequently, potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. A robust HPLC method can effectively separate the main dye component from these impurities, allowing for accurate purity determination.

Experimental Protocol: HPLC Analysis of Disperse Blue 102

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of **Disperse Blue 102** and its related substances.

1. Instrumentation and Materials



- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Ammonium acetate and formic acid (analytical grade).
- Reference Standard: Disperse Blue 102 reference standard of known purity.
- Sample: **Disperse Blue 102** sample to be analyzed.

2. Chromatographic Conditions

Parameter	Condition	
Column	C18, 4.6 mm x 150 mm, 5 µm	
Mobile Phase A	10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid	
Mobile Phase B	Acetonitrile	
Gradient Elution	0 min: 40% B7 min: 60% B17 min: 98% B24 min: 98% B25 min: 40% B30 min: 40% B	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Injection Volume	10 μL	
PDA or UV-Vis detector. The detection wavelength should be set at the maximulabsorbance (λmax) of Disperse Blue 10 the exact λmax should be determined experimentally, a starting wavelength of 580-620 nm is recommended based on color.		



3. Preparation of Solutions

- Mobile Phase A (10 mM Ammonium Acetate, pH 3.6): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 3.6 with formic acid. Filter through a 0.45 μm membrane filter.
- Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Disperse Blue 102
 reference standard and dissolve it in 100 mL of methanol. This will serve as the stock
 solution. Further dilute with the initial mobile phase composition (40% Acetonitrile in Mobile
 Phase A) to achieve the desired concentration for calibration.
- Sample Solution (500 μg/mL): Accurately weigh about 25 mg of the **Disperse Blue 102** sample and dissolve it in 50 mL of methanol. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 μm syringe filter before injection.

4. Analytical Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes
 or until a stable baseline is achieved.
- Inject a blank (methanol or initial mobile phase) to ensure the system is clean.
- Inject the standard solution(s) to determine the retention time and response of Disperse Blue 102.
- Inject the sample solution to be analyzed.
- Identify the **Disperse Blue 102** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Identify and quantify any impurity peaks relative to the main peak.

5. Data Analysis

The purity of the **Disperse Blue 102** sample is typically determined by the area percentage method.

• Purity (%) = (Area of **Disperse Blue 102** Peak / Total Area of all Peaks) x 100



For a more accurate quantification of impurities, a reference standard for each impurity would be required.

Data Presentation

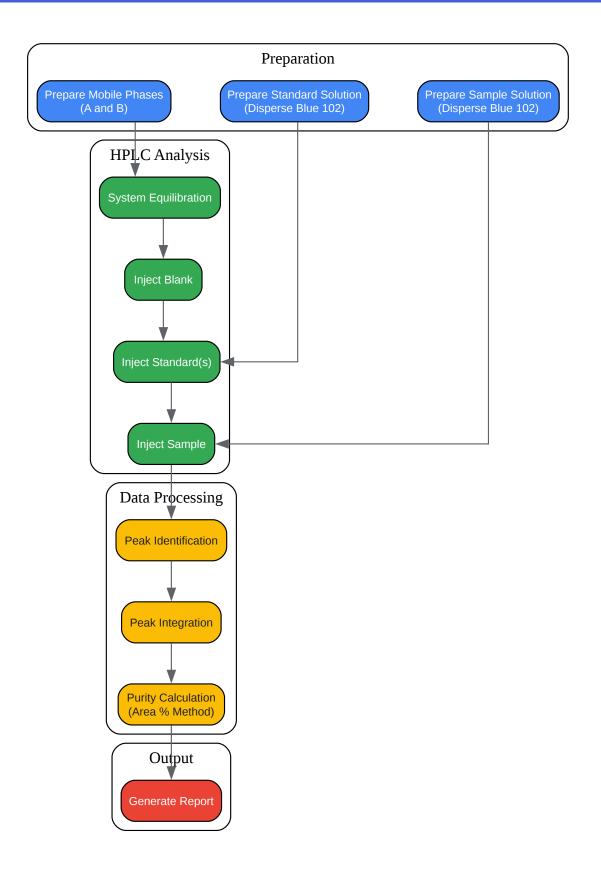
The following table presents a hypothetical purity analysis of a **Disperse Blue 102** sample, illustrating how the quantitative data can be structured.

Peak No.	Retention Time (min)	Component	Area (%)
1	3.5	5-Nitrothiazol-2-amine (Impurity A)	0.15
2	5.2	1-(Ethyl(m- tolyl)amino)propane- 1,2-diol (Impurity B)	0.25
3	8.9	Unidentified Impurity 1	0.08
4	12.5	Disperse Blue 102	99.45
5	15.1	Unidentified Impurity 2	0.07
Total Impurities	0.55	_	
Total Area	100.00		

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for **Disperse Blue 102** purity.





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References

- 1. worlddyevariety.com [worlddyevariety.com]
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